molecular formula C8H7N5 B11914413 4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No.: B11914413
M. Wt: 173.17 g/mol
InChI Key: CNKGQPAKAIXFFL-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 1557475-61-2) is a high-purity nitrogen-containing heterocyclic compound with the molecular formula C8H7N5 and a molecular weight of 173.17 g/mol. This compound features the privileged pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog that bears a close structural resemblance to purine nucleotides, making it a highly valuable building block in medicinal chemistry and antimicrobial research . This scaffold has garnered substantial research interest due to its broad-spectrum bioactivity and structural versatility, which allows for site-selective modification to direct and regulate its biological properties . Derivatives of pyrrolo[2,3-d]pyrimidine are actively being investigated as novel antimicrobial agents to address the critical global health challenge of antimicrobial resistance (AMR) . Furthermore, this core structure is a key intermediate in the synthesis of more complex molecules, including kinase inhibitors. Related 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent ATP-competitive inhibitors of p21-activated kinase 4 (PAK4), an enzyme whose overexpression is strongly associated with various cancers, highlighting the scaffold's significant potential in anticancer drug discovery . The synthetic accessibility of the pyrrolo[2,3-d]pyrimidine core via modern methodologies, including cyclocondensation and transition metal-catalyzed couplings, facilitates rapid structural diversification . This product is intended for research and development purposes only in laboratory settings.

Properties

Molecular Formula

C8H7N5

Molecular Weight

173.17 g/mol

IUPAC Name

4-amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C8H7N5/c1-4-12-7(10)6-5(2-9)3-11-8(6)13-4/h3H,1H3,(H3,10,11,12,13)

InChI Key

CNKGQPAKAIXFFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C(=CNC2=N1)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis may start with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, followed by the addition of formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is subsequently transformed into the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further utilized in medicinal chemistry for drug development.

Scientific Research Applications

Protein Kinase Inhibition

One of the primary applications of 4-amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is its role as a selective inhibitor of protein kinases, particularly Protein Kinase B (Akt). Studies have shown that derivatives of this compound exhibit high selectivity and potency against Akt, making them valuable in cancer research.

  • Mechanism of Action: The compound binds competitively to the ATP-binding site of Akt, inhibiting its activity and downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Antitumor Activity

Research has demonstrated that compounds derived from this compound can effectively inhibit the growth of various human tumor xenografts in vivo. For example, modifications to the compound have resulted in derivatives that show significant antitumor activity at well-tolerated doses in animal models.

CompoundSelectivity for PKBIn Vivo Antitumor Activity
CCT12893028-fold over PKAStrong inhibition of tumor growth
Modified DerivativeHigher selectivityEnhanced efficacy in xenograft models

Therapeutic Potential in Other Diseases

Beyond oncology, the inhibition of protein kinases by this compound class has implications for other diseases characterized by abnormal kinase activity, such as autoimmune disorders and metabolic syndromes. The ability to selectively inhibit specific kinases could lead to targeted therapies with fewer side effects compared to traditional treatments.

Case Study 1: Inhibition of Akt Signaling

In a study published by researchers investigating the pharmacological properties of pyrrolo[2,3-d]pyrimidine derivatives, it was found that modifications to the 4-amino group significantly enhanced selectivity for Akt over other kinases. This was crucial for developing compounds that could be used therapeutically without affecting other critical signaling pathways involved in normal cellular functions .

Case Study 2: Antitumor Efficacy

Another investigation focused on the antitumor efficacy of a specific derivative of this compound demonstrated that treatment led to a significant reduction in tumor size in nude mice models. The study highlighted the compound's ability to modulate biomarkers associated with the PI3K-Akt-mTOR pathway, reinforcing its potential as a therapeutic agent against cancers driven by these signaling networks .

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as kinases. It acts by binding to the active site of the enzyme, inhibiting its activity, and thereby disrupting the signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for the development of anticancer drugs .

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-position of the pyrrolopyrimidine core is highly versatile, and substitutions here significantly influence physicochemical properties and biological activity. Key analogues include:

Compound Name Substituent at Position 4 Molecular Formula HRMS (Observed) Biological Target/Activity Reference
Target Compound 2-Methyl + 4-Amino C₈H₇N₅ Not reported Kinases, HSPs (inferred)
4-(Benzylamino) analogue (14) Benzylamino C₁₃H₁₂N₇S 330.0768 IKKα inhibition (IC₅₀ = 0.12 μM)
4-(Piperidin-1-yl) analogue (17) Piperidinyl C₁₂H₁₄N₇O₂S 320.0938 IKKα inhibition (IC₅₀ = 0.31 μM)
4-(Morpholino) analogue (19) Morpholino C₁₀H₁₁N₇O Not reported IKKα inhibition (IC₅₀ = 0.45 μM)
4-Phenyl analogue (43) Phenyl C₁₃H₉N₅ 236.0930 Kinase inhibition (structural data)
4-(3-Hydroxypyrrolidin-1-yl) analogue (25) 3-Hydroxypyrrolidinyl C₁₂H₁₅N₆O 259.1298 Improved solubility and selectivity

Key Observations :

  • Polar substituents (e.g., morpholino, hydroxypyrrolidinyl) enhance solubility but may reduce membrane permeability compared to hydrophobic groups like phenyl .
  • Benzylamino and piperidinyl groups in compounds 14 and 17 show potent IKKα inhibition, likely due to hydrogen bonding with Glu148 and Ile150 in the ATP-binding pocket .
  • The phenyl group in compound 43 provides planar aromatic stacking interactions in kinase binding sites but lacks the hydrogen-bonding capacity of amino or morpholino substituents .

Halogenated Derivatives

Halogenation (e.g., bromo, chloro) at position 6 or 2/4 positions alters electronic properties and steric bulk:

Compound Name Substituents Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Reference
4-Amino-6-bromo analogue 6-Bromo + 4-Amino C₇H₄BrN₅ 238.04 225 2.05
2,4-Dichloro analogue 2,4-Dichloro C₇H₂Cl₂N₄ 213.02 Not reported Not reported

Key Observations :

  • Chlorine at positions 2 and 4 (compound 18) reduces basicity and may enhance electrophilic reactivity for covalent binding .

Aryl-Substituted Analogues in HSP90 Inhibition

4-Aryl derivatives are prominent in HSP90 inhibitor design:

Compound Name Substituents Target (PDB ID) Binding Affinity (Kd) Reference
4-(2,4-Dichloro-5-methoxyphenyl) analogue 2,4-Dichloro-5-methoxyphenyl + 2-methyl HSP90 (3RLR) 0.8 nM
Target Compound 2-Methyl + 4-Amino Not reported Not reported

Key Observations :

  • The dichloro-methoxyphenyl group in 3RLR forms hydrophobic interactions with Leu48, Val186, and a water-mediated hydrogen bond with Asp93 in HSP90 .
  • The target compound’s methyl and amino groups may lack the bulk required for comparable HSP90 affinity but could favor kinase targets due to smaller substituents.

Biological Activity

4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a compound within the pyrrolo[2,3-d]pyrimidine family, known for its diverse biological activities. This article aims to explore the compound's biological activity, focusing on its potential as an inhibitor in various therapeutic contexts, particularly in oncology and infectious diseases.

The compound has the following chemical properties:

  • Molecular Formula : C8H7N5
  • Molar Mass : 173.17 g/mol
  • Density : 1.45 ± 0.1 g/cm³ (predicted)
  • pKa : 11.27 ± 0.50 (predicted) .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its inhibitory effects on various kinases and its potential anti-tumor properties.

Inhibition of PAK4

Recent studies have highlighted the role of this compound as a potent inhibitor of p21-activated kinase 4 (PAK4), which is implicated in tumor progression. For instance:

  • Inhibitory Activity : Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold exhibited significant inhibitory activity against PAK4 with IC50 values as low as 2.7 nM .
  • Mechanism of Action : The compound was shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in MV4-11 cells, suggesting a mechanism that involves modulation of PAK4 phosphorylation .

Antimalarial Activity

Another area of interest is the compound's potential against Plasmodium falciparum, the causative agent of malaria:

  • Inhibitory Concentrations : A series of pyrrolo[2,3-d]pyrimidines were designed as inhibitors targeting PfCDPK4, showing promising inhibitory activity with IC50 values ranging from 0.210 to 0.530 μM .
  • Selectivity : The compounds demonstrated selectivity for PfCDPK4 over PfCDPK1, indicating their potential for targeted antimalarial therapies .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Tumor Cell Line Studies :
    • In a study involving MV4-11 cell lines, the lead compound showed significant anti-proliferative effects with an IC50 value of 7.8 nM. Flow cytometry analysis confirmed that it induced apoptosis through specific signaling pathways .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed that the compound binds effectively to PAK4 via hydrogen bonding and hydrophobic interactions, supporting its role as a selective inhibitor .
  • Antiplasmodial Activity Assessment :
    • Compounds were screened for cytotoxicity against HeLa cells and displayed moderate activity against P. falciparum, with some compounds achieving over 75% inhibition at concentrations below 20 μM .

Summary of Findings

Study FocusKey FindingsIC50 Values
PAK4 InhibitionInduces apoptosis in MV4-11 cells2.7 nM (in vitro)
Antimalarial ActivitySelective inhibition against PfCDPK40.210–0.530 μM
Cytotoxicity AssessmentModerate cytotoxicity in HeLa cells>20 μM (threshold)

Q & A

Q. What are the optimized synthetic routes for 4-amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile?

  • Methodological Answer : Two primary approaches are documented:
  • Method A : React 3-amino-2-cyanopyrrole derivatives with substituted amines under reflux in methanol or ethanol. For example, heating 3-amino-2-cyanopyrrole with methylamine in methanol at 70°C for 6–8 hours yields the target compound after crystallization from ethanol-DMF .
  • Method B : Utilize a three-component reaction under thermal aqueous conditions, combining aldehydes, malononitrile, and aminopyrimidines. This method achieves higher atom economy and avoids toxic solvents .
    Key Considerations : Monitor reaction progress via TLC and optimize pH (neutral to slightly acidic) to avoid byproducts.

Q. How can researchers validate the purity and structural integrity of synthesized 4-amino-2-methyl derivatives?

  • Methodological Answer :
  • Melting Point Analysis : Compare observed melting points with literature values (e.g., derivatives like 4-amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile melt at 222°C ).
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Look for characteristic signals (e.g., NH₂ protons at δ 7.18–7.77 ppm in DMSO-d₆; aromatic carbons at 128–136 ppm) .
  • IR Spectroscopy : Confirm NH₂ stretches (3329–3478 cm⁻¹) and CN groups (2212 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 302 for M⁺ in compound 4f) .

Advanced Research Questions

Q. How can computational methods aid in optimizing reaction pathways for pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates, identifying energy barriers in cyclization or substitution steps. For example, ICReDD employs reaction path searches to predict optimal conditions for pyrrolopyrimidine synthesis .
  • Machine Learning : Train models on existing reaction datasets (e.g., yields, solvents, temperatures) to predict optimal parameters for new derivatives.
    Example : A study on pyrazolo[4,3-d]pyrimidines used NOESY experiments to confirm spatial proximity between substituents, guiding computational modeling .

Q. How to resolve contradictions in reported biological activities of structurally similar pyrrolopyrimidines?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. cyclohexyl groups) and assess activity. For instance, replacing methyl with cyclopentyl in position 2 increased kinase inhibition in analogs .
  • Meta-Analysis : Compare datasets across studies, controlling for variables like assay type (e.g., in vitro vs. cell-based) or purity thresholds.
    Case Study : Pyrazolo[1,5-a]pyrimidine-3-carbonitriles showed divergent antimicrobial activities due to substituent positioning (e.g., 7-amino vs. 7-hydrazinyl groups) .

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